(R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride
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Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Applications
N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, which share structural similarities with "(R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride", have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited significant effectiveness against pathogenic bacteria and Candida species, with notable potency against fungi. This suggests potential applications in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Pharmaceutical Analysis
The compound has also been implicated in the analysis of pharmaceuticals, as seen in the study where a bromate-bromide mixture was used as a green brominating agent for determining Fexofenadine Hydrochloride in dosage forms. This highlights its role in analytical chemistry, especially in the quality control of pharmaceuticals (Raghu, Cs, & Yogeshkumar, 2018).
Synthesis of Bioactive Compounds
Research into the synthesis of bioactive compounds has also utilized derivatives structurally related to "this compound". For instance, a practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide highlights the compound's relevance in synthetic organic chemistry and potential for producing compounds with therapeutic applications (Guillaume et al., 2003).
Agricultural Chemical Synthesis
In the realm of agricultural chemistry, the synthesis and radiolabeling of acetochlor, a chloroacetanilide herbicide, and R-29148, a dichloroacetamide safener, have been explored. These studies provide insights into the metabolism and mode of action of these compounds, demonstrating the broader utility of related acetamide derivatives in developing agrochemicals (Latli & Casida, 1995).
Medicinal Chemistry and Drug Development
The structural framework of "this compound" has been leveraged in medicinal chemistry for creating novel therapeutic agents. For example, derivatives of 5-(Dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde and its analogs, involving modifications at the piperidinyl moiety, have been synthesized and evaluated for their biological activity, showcasing the compound's importance in drug discovery efforts (Vyzhdak et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is suggested that similar compounds have been used in the preparation of derivatives for use as g-protein-coupled mas receptor modulators .
Mode of Action
If it acts as a modulator for g-protein-coupled receptors, it may bind to these receptors and alter their activity, leading to changes in the cellular responses .
Biochemical Pathways
If it acts on G-protein-coupled receptors, it could potentially influence a variety of cellular processes, as these receptors are involved in numerous signaling pathways .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound .
Result of Action
Modulation of g-protein-coupled receptors can lead to a wide range of cellular responses, depending on the specific receptor and cell type .
Action Environment
Such factors could include pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.ClH/c1-12(2)7-9(13)11-8-4-3-5-10-6-8;/h8,10H,3-7H2,1-2H3,(H,11,13);1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKYTOGPEOMBCI-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(=O)N[C@@H]1CCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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